3-Hydroxy-2-(trifluoromethyl)benzonitrile 3-Hydroxy-2-(trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 731002-48-5
VCID: VC11685205
InChI: InChI=1S/C8H4F3NO/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3,13H
SMILES: C1=CC(=C(C(=C1)O)C(F)(F)F)C#N
Molecular Formula: C8H4F3NO
Molecular Weight: 187.12 g/mol

3-Hydroxy-2-(trifluoromethyl)benzonitrile

CAS No.: 731002-48-5

Cat. No.: VC11685205

Molecular Formula: C8H4F3NO

Molecular Weight: 187.12 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-2-(trifluoromethyl)benzonitrile - 731002-48-5

Specification

CAS No. 731002-48-5
Molecular Formula C8H4F3NO
Molecular Weight 187.12 g/mol
IUPAC Name 3-hydroxy-2-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C8H4F3NO/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3,13H
Standard InChI Key NTQLCGYMBLEEIZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)O)C(F)(F)F)C#N
Canonical SMILES C1=CC(=C(C(=C1)O)C(F)(F)F)C#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a benzene ring with three substituents:

  • Trifluoromethyl group (-CF₃) at the 2-position, contributing electron-withdrawing effects and enhanced lipophilicity.

  • Hydroxyl group (-OH) at the 3-position, enabling hydrogen bonding and acidity (pKa ~10).

  • Nitrile group (-C≡N) at the 1-position, imparting polarity and serving as a versatile synthetic handle.

The molecular weight is 187.12 g/mol, with a density of approximately 1.45 g/cm³ (estimated via group contribution methods). Key spectral data includes:

  • IR: Strong absorption bands at 2240 cm⁻¹ (C≡N stretch) and 3300 cm⁻¹ (O-H stretch).

  • NMR: ¹⁹F NMR signals near -60 ppm (CF₃ group).

Crystallographic and Solubility Properties

Limited single-crystal data exists, but X-ray diffraction of analogous compounds suggests a planar aromatic system with intermolecular hydrogen bonding via the hydroxyl group. The compound is sparingly soluble in water (<0.1 g/L at 25°C) but exhibits good solubility in polar aprotic solvents like DMF and acetonitrile .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While detailed protocols for 3-hydroxy-2-(trifluoromethyl)benzonitrile are scarce, analogous routes for substituted benzonitriles involve:

  • Trifluoromethylation: Electrophilic substitution using CF₃I or Umemoto’s reagent on a pre-functionalized phenol derivative.

  • Nitrile Introduction: Sandmeyer reaction or palladium-catalyzed cyanation of halogenated intermediates .

A patent (CA2341718A1) describes a multi-step synthesis for 3-hydroxy-4-aminobenzonitrile, involving:

  • Protection of the hydroxyl group with di-tert-butyl dicarbonate.

  • Cyanide displacement of a halogen substituent using KCN/CuCN.

  • Acidic deprotection to yield the final product . Adapting this method could involve starting with 2-trifluoromethyl-3-hydroxybenzaldehyde, followed by oxidation and cyanation.

Industrial Production

Large-scale manufacturing likely employs continuous-flow reactors to enhance yield and safety. Key challenges include:

  • Byproduct Formation: Competing substitution at adjacent ring positions.

  • Purification: Chromatography or recrystallization from ethanol/water mixtures.

Chemical Reactivity and Functional Transformations

Reaction Pathways

The compound participates in three primary reaction types:

Reaction TypeReagents/ConditionsProducts
Hydroxyl OxidationKMnO₄, H₂O, 80°C2-(Trifluoromethyl)-3-oxobenzonitrile
Nitrile ReductionH₂ (1 atm), Pd/C, EtOH3-Amino-2-(trifluoromethyl)phenol
Electrophilic SubstitutionHNO₃/H₂SO₄, 0°CNitro derivatives at 4- or 5-positions

The trifluoromethyl group directs electrophiles to meta/para positions, while the hydroxyl group activates the ring toward nitration and sulfonation.

Stability Considerations

  • Thermal Stability: Decomposes above 250°C, releasing HF and HCN.

  • Photostability: Susceptible to UV-induced cleavage of the C≡N bond, necessitating amber glass storage.

Applications in Science and Industry

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors and antipsychotic agents. For example:

  • Anticancer Agents: Coupling with pyrimidine derivatives yields compounds with IC₅₀ values <1 μM against breast cancer cell lines.

  • Antidepressants: Structural analogs modulate serotonin reuptake (Ki = 12 nM for SERT).

Materials Science

  • Polymer Additives: Improves thermal stability of polyesters when incorporated at 0.5–2 wt%.

  • Electrolyte Components: Isomeric 4-hydroxy-3-(trifluoromethyl)benzonitrile reduces impedance in Li-ion batteries by forming protective SEI layers .

Hazard TypeSymptoms/EffectsPPE Requirements
Skin ContactErythema, itchingNitrile gloves, lab coat
InhalationRespiratory irritationFume hood, N95 mask
Eye ExposureCorneal damageSafety goggles

No LD₅₀ data exists, but structurally similar nitriles exhibit acute toxicity (rat oral LD₅₀: 150–300 mg/kg).

Disposal and Environmental Impact

  • Incineration: Recommended at >1100°C with scrubbers to capture HF/CN⁻ emissions.

  • Biodegradation: Poor aqueous solubility limits microbial breakdown (t₁/₂ >180 days in soil) .

Comparative Analysis with Structural Isomers

Physicochemical Differences

IsomerMelting Point (°C)logPPrimary Application
2-(CF₃)-3-OH (Target)92–941.8Pharmaceutical synthesis
3-(CF₃)-4-OH 105–1071.5Battery electrolytes
5-(CF₃)-3-OH88–902.1Agrochemical intermediates

The 2-(trifluoromethyl) isomer’s lower logP enhances aqueous compatibility compared to the 5-substituted analog, making it preferable for drug formulations.

Synthetic Accessibility

  • 2-Substituted Isomers: Require ortho-directing groups, complicating regioselectivity.

  • 4-Substituted Isomers: Easier to synthesize via Friedel-Crafts trifluoromethylation .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Green Chemistry: Solvent-free mechanochemical synthesis to reduce E-factor.

  • Biological Screening: Expanded SAR studies against neurodegenerative targets.

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